molecular formula C29H34O9 B1682748 Territrem B CAS No. 70407-20-4

Territrem B

Cat. No. B1682748
CAS RN: 70407-20-4
M. Wt: 526.6 g/mol
InChI Key: PBXNNDFKPQPJBB-VJLHXPKFSA-N
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Description

Territrem B is a natural product found in Aspergillus terreus and Penicillium . It is a tremorgenic mycotoxin that affects central nervous system activity, with its defining characteristic being the tremors that it causes . Territrems induce this effect by inhibiting the enzyme acetylcholinesterase in peripheral nerve endings .


Synthesis Analysis

Some 23 analogues of the potent acetylcholinesterase (AChE) inhibitor territrem B were designed, synthesized, and tested for their biological activities . Some of the new synthetic derivatives exhibited IC50 values for AChE inhibition in the upper micromolar range . Another compound, 12a-0-methyl territrem B, was synthesized from TRB by treatment with dimethyl sulfate in methanolic NaOH .


Molecular Structure Analysis

The molecular formula of Territrem B is C29H34O9 . The molecular weight is 526.6 g/mol . The IUPAC name is (1 S ,2 S ,7 R ,10 R )-1,7-dihydroxy-2,6,6,10-tetramethyl-14- (3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo [8.8.0.0 2,7 .0 12,17 ]octadeca-4,12 (17),13-triene-3,16-dione .


Chemical Reactions Analysis

Territrem B is a potent and irreversible inhibitor of acetylcholinesterase (AChE) . The binding of Territrem B is much more selective than a well-characterized selective inhibitor of AChE, BW284C51 . It adopts a one-to-one stoichiometry with the enzyme .


Physical And Chemical Properties Analysis

The molecular composition of Territrem B is C29H34O9 . The molecular weight is 526.6 g/mol . The IUPAC name is (1 S ,2 S ,7 R ,10 R )-1,7-dihydroxy-2,6,6,10-tetramethyl-14- (3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo [8.8.0.0 2,7 .0 12,17 ]octadeca-4,12 (17),13-triene-3,16-dione .

Scientific Research Applications

Neurophysiological Studies

Territrem B (TRB) has been studied for its effects on neuronal responses. Research by Arvanov et al. (1993) revealed that TRB potentiates the acetylcholine-induced current in snail neurons, suggesting its utility in exploring the physiological role of acetylcholinesterase (AChE) in central neurons.

Acetylcholinesterase Inhibition

TRB has been identified as a potent inhibitor of acetylcholinesterase. Peng (1995) prepared derivatives of TRB to study their inhibitory activities against acetylcholinesterase. This research suggests the biological significance of TRB’s enone and pyrone groups.

Immunological Applications

The production of polyclonal antibodies against TRB for detecting it in fungal bodies was researched by Peng et al. (2004). This study employed immunoelectron microscopy and provided insights into TRB’s localization in fungal conidia.

Enzyme Interaction Studies

Chen and Ling (1996) studied TRB’s specific and irreversible inhibition of acetylcholinesterase. This research highlighted TRB’s non-inhibitory effect on butyrylcholinesterase and its non-recovery post-inhibition, pointing towards its potential in enzyme interaction studies.

Fungal Metabolite Research

TRB is a tremorgenic mycotoxin, and its presence in fungal conidia was investigated through immunoelectron microscopy using anti-territrem B polyclonal antibodies, as detailed by Peng et al. (2004). This research contributes to understanding the role of mycotoxins in fungal biology.

Insecticide Potential

The study by Dowd et al. (1992) explored the toxicity and anticholinesterase activity of TRB against the corn earworm, indicating its potential as a lead structure for new insecticides.

Antiepileptic Drug Research

Recent research in 2023 by Wang et al. identified territrem B as a compound that significantly inhibited spontaneous synchronous Ca2+ oscillations and epileptic discharges, demonstrating its potential in antiepileptic drug research.

Synthesis and Structural Analysis

Various studies have focused on synthesizing TRB analogues and examining their structure for diverse biological activities. For instance, Jinhao et al. (2004) synthesized territrem B analogs to assess their anti-acetylcholinesterase, anti-caspase-3, and cytotoxic activities.

Safety And Hazards

Territrem B is a tremorgenic mycotoxin . It is toxic if swallowed . It is also a potent and irreversible inhibitor of acetylcholinesterase (AChE), which can affect the central nervous system .

Future Directions

Territrem B is a potent insecticide acting via irreversible inhibition of acetylcholinesterase (AChE) . The binding mechanism is very different from typical irreversible AChE inhibitors like neostigmine and the organophosphates . This suggests that Territrem B could be used as a basis for developing new pesticides or drugs .

properties

IUPAC Name

(1S,2S,7R,10R)-1,7-dihydroxy-2,6,6,10-tetramethyl-14-(3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O9/c1-25(2)9-8-22(30)27(4)28(25,32)11-10-26(3)29(27,33)15-17-19(38-26)14-18(37-24(17)31)16-12-20(34-5)23(36-7)21(13-16)35-6/h8-9,12-14,32-33H,10-11,15H2,1-7H3/t26-,27+,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXNNDFKPQPJBB-VJLHXPKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3([C@@]([C@]1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)(C(=O)C=CC3(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80897213
Record name Territrem B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80897213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Territrem B

CAS RN

70407-20-4
Record name Territrem B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70407-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Territrem B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070407204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Territrem B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80897213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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